Bicyclo[4.4.1]undecane-11,11-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[441]undecane-11,11-dicarbonitrile is a bicyclic compound characterized by its unique structure, which includes two nitrile groups attached to the 11th carbon of the bicyclo[441]undecane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.4.1]undecane-11,11-dicarbonitrile typically involves a [6+4] cycloaddition reaction. This reaction is carried out by heating a triene partner at 80–140°C in the presence of an excess diene (trienophile) to form a bicyclo[4.4.1]undecene ring system . The nitrile groups can then be introduced through subsequent functionalization steps.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would likely be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.4.1]undecane-11,11-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile groups.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Bicyclo[4.4.1]undecane-11,11-dicarbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which bicyclo[4.4.1]undecane-11,11-dicarbonitrile exerts its effects involves its interaction with various molecular targets. The nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.4.1]undecane: Lacks the nitrile groups, making it less reactive in certain chemical reactions.
Bicycloundecane: A simpler structure without the bicyclic framework, leading to different chemical properties.
Uniqueness
Bicyclo[4.4.1]undecane-11,11-dicarbonitrile is unique due to the presence of two nitrile groups on a rigid bicyclic framework. This combination of features makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
61997-35-1 |
---|---|
Molecular Formula |
C13H18N2 |
Molecular Weight |
202.30 g/mol |
IUPAC Name |
bicyclo[4.4.1]undecane-11,11-dicarbonitrile |
InChI |
InChI=1S/C13H18N2/c14-9-13(10-15)11-5-1-2-6-12(13)8-4-3-7-11/h11-12H,1-8H2 |
InChI Key |
RPETUTXOUHRVMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CCCCC(C1)C2(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.